molecular formula C12H7ClFN3 B8796880 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine

8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine

Cat. No. B8796880
M. Wt: 247.65 g/mol
InChI Key: VQASDAOKDMSTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine is a useful research compound. Its molecular formula is C12H7ClFN3 and its molecular weight is 247.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H7ClFN3/c13-11-12-16-10(7-17(12)6-5-15-11)8-1-3-9(14)4-2-8/h1-7H

InChI Key

VQASDAOKDMSTKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=C(C3=N2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1-Neck round-bottom flask was added 2-bromo-1-(4-fluorophenyl)ethanone (125 g, 564 mmol) and 3-chloropyrazin-2-amine (128.9 g, 965.2 mmol) followed by ACN (750 mL). The mixture was stirred at reflux for about 24 h. The reaction mixture was cooled to about 45° C. before the solvent was removed in vacuo to yield a brown solid. The brown solid was suspended in water (500 mL) and basified, whilst stirring, with 2.5N NaOH (500 mL). The mixture was then stirred for about 30 min then re-acidified with 5N HCl (300 mL) and extracted with DCM (5×1000 mL). The combined organic layers were filtered from the insoluble material, washed with water (750 mL), followed by washing with 2.5N HCl (4×750 mL), 2.5N NaOH (500 mL) and water (2×500 mL), then dried over MgSO4 and filtered. The filtrate was eluted through a Florisil® pad (3 inch diameter×3 inch depth), washing with repeated amounts of DCM until no product detected by TLC. The organic solvent was removed in vacuo to yield a yellow solid, which was suspended in 2-propanol (500 mL) at about 80° C. for about 15 min and then cooled to about 30° C. The solid was filtered, washing with petroleum ether [bp 30-60° C.] (2×100 mL) and heptane (2×100 mL) to remove impurities, dried in vacuo at 45° C. to yield the title compound (78.2 g, 55.4%): LC/MS (Table 1, Method g) Rt=2.48 min; MS m/z: 248.2 (M+H)+.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
128.9 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
55.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.